3-Chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine
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Overview
Description
Imidazo[1,2-a]pyridine is a significant fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s also useful in material science because of its structural character . The imidazo[1,2-a]pyridine derivatives play an important role in the synthesis of many nitrogen fused heterocycles .
Synthesis Analysis
An efficient protocol has been developed for the synthesis of regioselective imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives through a cascade reaction between 2-aminopyridine, arylelglyoxal, and 4-hydroxypyran via a three-component reaction . This transformation has several advantages, including a catalyst-free reaction, green solvent, operational simplicity, scalability, and eco-friendliness .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives is complex and varies based on the specific substituents attached to the imidazo[1,2-a]pyridine core .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives involves various chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Scientific Research Applications
Synthesis and Biological Activity
Imidazo[1,2-a]pyridines have been synthesized as potential antiulcer agents, although they did not show significant antisecretory activity. However, some demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models, highlighting their potential in treating ulcers (Starrett et al., 1989).
Organic Synthesis Techniques
The compound class has been involved in the selective O-phosphitilation with nucleoside phosphoramidite reagents, showcasing its utility in the synthesis of mixed-base oligonucleotides and potentially for the synthesis of oligonucleotide analogues (Gryaznov & Letsinger, 1992).
Medicinal Chemistry Applications
Imidazo[1,2-a]pyridine derivatives have been explored for their broad applications in medicinal chemistry, including as enzyme inhibitors, receptor ligands, and anti-infectious agents. They have been recognized for their potential in synthesizing biologically active and medicinally useful agents, including CDK inhibitors, sleep inducers, anticonvulsants, and antiviral agents (Enguehard-Gueiffier & Gueiffier, 2007).
Pharmacological Properties
The scaffold of imidazo[1,2-a]pyridine has been identified as a "drug prejudice" due to its wide range of applications in areas such as anticancer, antimicrobial, antiviral, and antidiabetic activities. Structural modifications of this scaffold have been made to discover and develop novel therapeutic agents, highlighting the versatility and potential of these compounds in drug development (Deep et al., 2016).
Antiviral and Anticholinesterase Potential
Imidazo[1,2-a]pyridine-based derivatives have shown potential as anticholinesterase agents, indicating their usefulness in treatments related to heart and circulatory failures. Some derivatives have exhibited strong AChE and BChE inhibition, suggesting their application in treating diseases associated with cholinesterase (Kwong et al., 2019).
Mechanism of Action
While the specific mechanism of action for “3-Chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine” is not explicitly mentioned in the search results, computational studies like molecular docking were conducted to provide the theoretical possibilities of binding these types of synthesized compounds to the VEGFR2 receptors as potential key inhibitors of tumor cell growth and angiogenesis .
Future Directions
Considering the widespread application of functionalized imidazo[1,2-a]pyridines, there is a continuing interest in developing new and efficient synthetic routes . Future research may focus on improving the synthesis process, exploring new applications, and studying the biological activity of these compounds.
Properties
IUPAC Name |
3-chloro-2-[(4-methylphenyl)sulfanylmethyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c1-11-5-7-12(8-6-11)19-10-13-15(16)18-9-3-2-4-14(18)17-13/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIQRZNNOUEQPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=C(N3C=CC=CC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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